CNPase Substrate Preference for 2',3'-cAMP
In a direct head-to-head comparison of hydrolysis rates in E. coli systems, cyclic phosphodiesterase (EC 3.1.4) hydrolyzed adenosine 2',3'-cyclic phosphate at a rate 1,150-fold faster than ribonuclease (11.5 vs. 0.01 μmoles per hour per unit of enzyme) [1]. This stark quantitative difference defines the primary catabolic route for this nucleotide in vivo and makes it a highly specific substrate for assaying cyclic phosphodiesterase activity distinct from general RNase activity.
| Evidence Dimension | Enzymatic hydrolysis rate (activity) |
|---|---|
| Target Compound Data | 11.5 μmoles/hour/unit (hydrolyzed by cyclic phosphodiesterase) |
| Comparator Or Baseline | 0.01 μmoles/hour/unit (hydrolyzed by ribonuclease) |
| Quantified Difference | 1,150-fold higher rate for cyclic phosphodiesterase |
| Conditions | E. coli enzymatic system; pH and temperature not specified in abstract but derived from in vivo metabolic context (The Journal of Biochemistry, 1967) |
Why This Matters
Procurement for assays distinguishing cyclic phosphodiesterase activity from background RNase activity requires the compound with the greatest differential hydrolysis rate, which this compound provides.
- [1] Anraku, Y., & Mizuno, D. (1967). Ribonuclease-Cyclic Phosphodiesterase System in Escherichia coli. The Journal of Biochemistry, 61(1), 81–88. View Source
